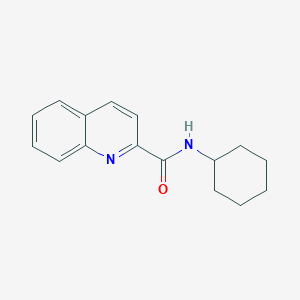

N-cyclohexyl-2-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclohexyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C16H18N2O . It has an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .

Synthesis Analysis

While specific synthesis methods for “N-cyclohexyl-2-quinolinecarboxamide” were not found, there are studies on the synthesis of similar quinoline-containing derivatives . These compounds have been synthesized for their potential as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .Molecular Structure Analysis

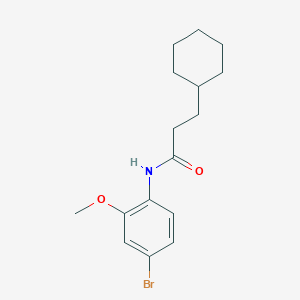

The molecular structure of “N-cyclohexyl-2-quinolinecarboxamide” consists of a quinoline ring attached to a cyclohexyl group via a carboxamide linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-2-quinolinecarboxamide” include an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

N-cyclohexylquinoline-2-carboxamide and related compounds have shown promising antimycobacterial activity. Specifically:

- Mycobacterium kansasii and M. avium paratuberculosis : Compounds such as 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine demonstrated higher activity against these mycobacterial species compared to standard drugs .

Organocatalysis

N-cyclohexylquinoline-2-carboxamide derivatives, including N-heterocyclic carbenes (NHCs), have gained attention as organocatalysts. NHCs play a crucial role in constructing medicinally and biologically significant molecules from readily available small molecules. Their versatility makes them valuable in synthetic chemistry .

Photosynthetic Electron Transport (PET) Inhibition

In vitro studies have explored the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts using substituted quinoline-2-carboxamides. These compounds were characterized, and their activity against PET was evaluated. N-cyclohexylquinoline-2-carboxamide was among the tested compounds .

Wirkmechanismus

Target of Action

Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .

Mode of Action

It’s known that quinoline-carboxamide derivatives can inhibit the function of their target proteins, leading to changes in cellular processes . For instance, inhibition of Pim-1 kinase can disrupt cell survival and proliferation pathways .

Biochemical Pathways

Given its potential role as a pim-1 kinase inhibitor, it may impact pathways related to cell survival and proliferation .

Pharmacokinetics

It’s noted that the most effective quinoline-carboxamide compounds are orally bioavailable without blood-brain barrier penetration .

Result of Action

N-cyclohexylquinoline-2-carboxamide and similar compounds have demonstrated anti-proliferative activities against various cell lines . They induce apoptosis (programmed cell death) by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . These compounds have shown higher activity against certain mycobacterial species than standard treatments .

Zukünftige Richtungen

Future research could focus on the synthesis of “N-cyclohexyl-2-quinolinecarboxamide” and similar compounds, as well as their potential applications as HDAC inhibitors . Further studies could also investigate the physical and chemical properties, safety and hazards, and mechanism of action of these compounds.

Eigenschaften

IUPAC Name |

N-cyclohexylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEQJGCPYSCJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5738804.png)

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738812.png)

![1-[(4-ethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5738822.png)

![5-bromo-2-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5738828.png)

![3-chloro-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5738850.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5738867.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]propanamide](/img/structure/B5738888.png)

![N-isobutyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5738893.png)